molecular formula C24H17BrO6 B1631162 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene

1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene

Cat. No.: B1631162
M. Wt: 481.3 g/mol
InChI Key: ZVECSLHUCRIBDY-WMWQKROPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide-based benzoxazine involves a series of reaction steps. The primary reactants are sulfamethizole, salicylaldehyde, and paraformaldehyde . The reaction conditions typically include:

    Temperature: The reactions are carried out at controlled temperatures to ensure the desired product formation.

    Catalysts: Specific catalysts may be used to facilitate the reaction.

    Solvents: Appropriate solvents are chosen to dissolve the reactants and allow the reaction to proceed smoothly.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide-based benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Substitution reactions can introduce different functional groups into the benzoxazine ring, altering its chemical behavior.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazine derivatives, while substitution reactions can produce halogenated or alkylated benzoxazine compounds.

Scientific Research Applications

Benzenesulfonamide-based benzoxazine has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H17BrO6

Molecular Weight

481.3 g/mol

IUPAC Name

5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+

InChI Key

ZVECSLHUCRIBDY-WMWQKROPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O

SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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